molecular formula C10H14N2O B13613293 3-Methoxy-5-(pyrrolidin-2-yl)pyridine

3-Methoxy-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B13613293
M. Wt: 178.23 g/mol
InChI Key: IFSKURFMCIOZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring enhances its biological activity and makes it a valuable scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Methanol, suitable base.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methoxy-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient binding to proteins and enzymes, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-9-5-8(6-11-7-9)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3

InChI Key

IFSKURFMCIOZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.